1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride
CAS No.: 1855907-13-9
Cat. No.: VC7593842
Molecular Formula: C6H12Cl2FN3
Molecular Weight: 216.08
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1855907-13-9 |
---|---|
Molecular Formula | C6H12Cl2FN3 |
Molecular Weight | 216.08 |
IUPAC Name | 1-(2-fluoroethyl)-3-methylpyrazol-4-amine;dihydrochloride |
Standard InChI | InChI=1S/C6H10FN3.2ClH/c1-5-6(8)4-10(9-5)3-2-7;;/h4H,2-3,8H2,1H3;2*1H |
Standard InChI Key | SYVSSLDPVSOVGO-UHFFFAOYSA-N |
SMILES | CC1=NN(C=C1N)CCF.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The IUPAC name for the parent compound is 1-(2-fluoroethyl)-3-methylpyrazol-4-amine, with the dihydrochloride salt denoted by the addition of two hydrochloric acid molecules . The molecular structure features:
-
A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms).
-
A 2-fluoroethyl substituent at the 1-position, introducing both fluorine’s electronegativity and alkyl chain flexibility.
-
A methyl group at the 3-position, contributing steric bulk and hydrophobicity.
-
An amine group at the 4-position, enabling hydrogen bonding and nucleophilic interactions .
The SMILES notation for the compound is CC1=NN(C=C1N)CCF.Cl.Cl, reflecting its connectivity and salt form .
Crystallographic and Stereochemical Properties
While experimental crystallographic data for this compound are unavailable, computational models predict a planar pyrazole ring with the 2-fluoroethyl group adopting a gauche conformation to minimize steric clashes . The amine group’s orientation allows for hydrogen bonding with the chloride counterions, stabilizing the crystal lattice.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 216.08 g/mol |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 3 |
Rotatable Bonds | 2 |
Topological Polar SA | 43.8 Ų |
Synthesis and Purification
Synthetic Routes
The synthesis of 1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride typically involves:
-
Formation of the pyrazole core: Condensation of hydrazine derivatives with 1,3-diketones or via cyclization of α,β-unsaturated carbonyl compounds.
-
Fluoroethylation: Introduction of the 2-fluoroethyl group using fluoroethyl halides (e.g., 2-fluoroethyl bromide) under basic conditions.
-
Amine functionalization: Nitration followed by reduction or direct amination at the 4-position .
-
Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride .
For example:
Purification and Characterization
Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography. Analytical confirmation employs:
-
: Peaks at δ 2.25 ppm (methyl group), δ 4.55–4.70 ppm (fluoroethyl -CH-), and δ 6.30 ppm (pyrazole C-H) .
-
Mass spectrometry: A parent ion peak at m/z 175.08 (free base) and characteristic chlorine isotopic patterns in the dihydrochloride form .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high solubility in polar solvents such as water (>50 mg/mL) and methanol, attributed to ionic interactions . The free base is less soluble, requiring organic solvents like dichloromethane or dimethyl sulfoxide. Stability studies indicate decomposition above 200°C, with the fluorine substituent reducing susceptibility to oxidative degradation.
Spectroscopic Profiles
-
UV-Vis: Absorption maxima at 265 nm (π→π* transitions of the pyrazole ring) .
-
IR: Stretching vibrations at 3350 cm (N-H), 1650 cm (C=N), and 1100 cm (C-F).
Biological Activity and Mechanisms
Toxicological Considerations
Preliminary toxicity assays on related compounds suggest moderate cytotoxicity (LD > 500 mg/kg in rodents), with fluorine substitution potentially mitigating metabolic oxidation and toxicity .
Applications and Future Directions
Industrial and Research Uses
-
Pharmaceutical intermediates: Building blocks for kinase inhibitors or antimicrobial agents.
-
Fluorine-labeled probes: Utilization in NMR studies due to the fluorine atom’s sensitivity .
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume